molecular formula C26H23F3N2O2S B2469516 2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide CAS No. 532971-97-4

2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

Cat. No.: B2469516
CAS No.: 532971-97-4
M. Wt: 484.54
InChI Key: IWZXSQNXUDKQKG-UHFFFAOYSA-N
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Description

2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic compound that features a benzamide core, an indole moiety, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps, including the formation of the indole core, the introduction of the trifluoromethyl phenyl group, and the final coupling with the benzamide moiety. Common synthetic routes may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Trifluoromethyl Phenyl Group:

    Coupling with Benzamide: The final step involves coupling the indole derivative with a benzamide precursor under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Material Science: The compound’s unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-{2-[3-(phenylmethyl)sulfanyl)-1H-indol-1-yl]ethyl}benzamide: Similar structure but lacks the trifluoromethyl group.

    2-methoxy-N-{2-[3-(trifluoromethyl)phenyl]-1H-indol-1-yl]ethyl}benzamide: Similar structure but lacks the sulfanyl group.

Uniqueness

The presence of the trifluoromethyl group and the sulfanyl linkage in 2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific molecular interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-methoxy-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N2O2S/c1-33-23-12-5-3-10-21(23)25(32)30-13-14-31-16-24(20-9-2-4-11-22(20)31)34-17-18-7-6-8-19(15-18)26(27,28)29/h2-12,15-16H,13-14,17H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZXSQNXUDKQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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